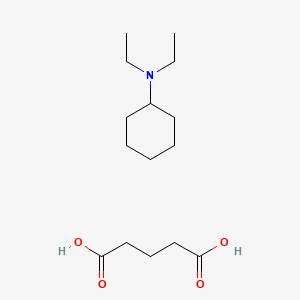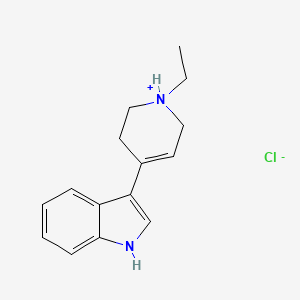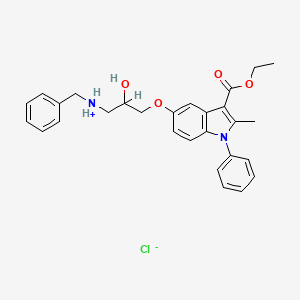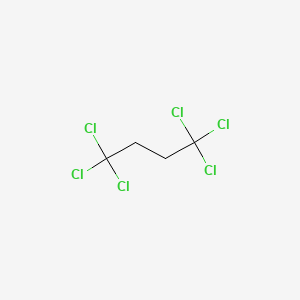
1,1,1,4,4,4-Hexachlorobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,4,4,4-Hexachlorobutane is an organochlorine compound with the molecular formula C4H4Cl6 It is characterized by the presence of six chlorine atoms attached to a butane backbone
Méthodes De Préparation
The synthesis of 1,1,1,4,4,4-Hexachlorobutane typically involves the chlorination of butane under controlled conditions. The reaction is carried out in the presence of a catalyst, often iron or aluminum chloride, at elevated temperatures. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
1,1,1,4,4,4-Hexachlorobutane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various chlorinated butanones and butanoic acids.
Reduction: Reduction reactions can lead to the formation of less chlorinated butanes.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1,1,4,4,4-Hexachlorobutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of chlorinated hydrocarbons.
Biology: Research into its effects on biological systems can provide insights into the toxicity and environmental impact of chlorinated compounds.
Medicine: While not commonly used directly in medicine, its derivatives and related compounds are studied for potential therapeutic applications.
Industry: It is used in the production of other chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism by which 1,1,1,4,4,4-Hexachlorobutane exerts its effects involves interactions with cellular components, particularly enzymes and membranes. The chlorine atoms can form strong bonds with biological molecules, leading to disruptions in normal cellular functions. This compound can also generate reactive intermediates that further interact with cellular targets, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
1,1,1,4,4,4-Hexachlorobutane can be compared with other chlorinated butanes, such as:
1,1,2,2,3,4-Hexachlorobutane: Similar in structure but with different chlorine atom positions, leading to distinct chemical properties.
1,1,2,3,4,4-Hexachlorobutane: Another isomer with unique reactivity and applications.
1,1,1,2,4,4,4-Heptachlorobutane:
The uniqueness of this compound lies in its specific arrangement of chlorine atoms, which influences its reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
26523-63-7 |
|---|---|
Formule moléculaire |
C4H4Cl6 |
Poids moléculaire |
264.8 g/mol |
Nom IUPAC |
1,1,1,4,4,4-hexachlorobutane |
InChI |
InChI=1S/C4H4Cl6/c5-3(6,7)1-2-4(8,9)10/h1-2H2 |
Clé InChI |
MINPZZUPSSVGJN-UHFFFAOYSA-N |
SMILES canonique |
C(CC(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Propanaminium, 3,3'-[1,6-hexanediylbis(oxy)]bis[2-hydroxy-N,N,N-trimethyl-, dichloride](/img/structure/B13760653.png)
![1-[2-[[(4-Propoxyphenyl)amino]carbonyloxy]ethyl]piperidine](/img/structure/B13760658.png)
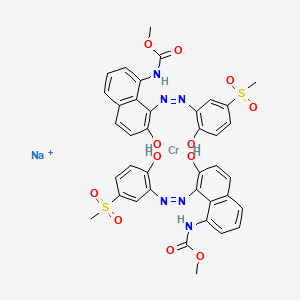
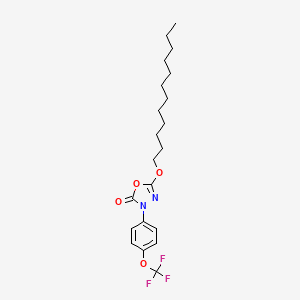
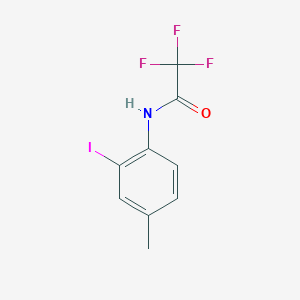
![3-[4-(Trifluoromethyl)pyrimidin-2-yl]benzoic acid](/img/structure/B13760703.png)
